molecular formula C6H4BrCl2N B13701114 3-Bromo-2,4-dichloro-6-methylpyridine

3-Bromo-2,4-dichloro-6-methylpyridine

Cat. No.: B13701114
M. Wt: 240.91 g/mol
InChI Key: CRLXQYGBXHSKKK-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-methylpyridine is a halogenated pyridine derivative featuring bromine at position 3, chlorine atoms at positions 2 and 4, and a methyl group at position 4. This substitution pattern confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical intermediates. Its molecular formula is C₆H₄BrCl₂N, with a molecular weight of 253.37 g/mol (estimated).

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-methylpyridine

InChI

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)5(7)6(9)10-3/h2H,1H3

InChI Key

CRLXQYGBXHSKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)Br)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-methylpyridine involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and applications of halogenated pyridines depend heavily on substituent positions and the nature of functional groups. Below is a comparative analysis:

a) 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7)
  • Structure : Bromo (C3), dichloro (C2, C5), methyl (C6).
  • Molecular Formula : C₆H₄BrCl₂N .
  • Key Differences : The chlorine atoms at C2 and C5 (vs. C2 and C4 in the target compound) alter electronic distribution and steric hindrance. This positional isomerism reduces electrophilic substitution reactivity at the para position relative to bromine.
b) 3-Bromo-2-chloro-6-(methylthio)pyridine (CAS 1809158-14-2)
  • Structure : Bromo (C3), chloro (C2), methylthio (C6).
  • Molecular Formula : C₆H₅BrClNS .
  • Key Differences : Replacement of the C4 chlorine and C6 methyl groups with a methylthio group introduces sulfur-based nucleophilicity, enhancing susceptibility to oxidation and cross-coupling reactions.
c) 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)
  • Structure : Bromo (C3), chloro (C2), trifluoromethyl (C6).
  • Molecular Formula : C₆H₂BrClF₃N .
  • Key Differences : The trifluoromethyl group at C6 increases electron-withdrawing effects and lipophilicity compared to the methyl group in the target compound, influencing solubility and bioavailability.
d) 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7)
  • Structure : Bromo (C3), chloro (C6), methyl (C2).
  • Molecular Formula : C₆H₅BrClN .
  • Key Differences : Chlorine at C6 (vs. C4) and methyl at C2 (vs. C6) create distinct steric and electronic environments, reducing steric hindrance near the bromine for SNAr reactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Estimated)
3-Bromo-2,4-dichloro-6-methylpyridine C₆H₄BrCl₂N 253.37 Br (C3), Cl (C2/C4), CH₃ (C6) 2.8
3-Bromo-2,5-dichloro-6-methylpyridine C₆H₄BrCl₂N 253.37 Br (C3), Cl (C2/C5), CH₃ (C6) 2.7
3-Bromo-2-chloro-6-(methylthio)pyridine C₆H₅BrClNS 266.51 Br (C3), Cl (C2), SCH₃ (C6) 3.1
3-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN 204.47 Br (C3), Cl (C6), CH₃ (C2) 2.5

*LogP values estimated using fragment-based methods.

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